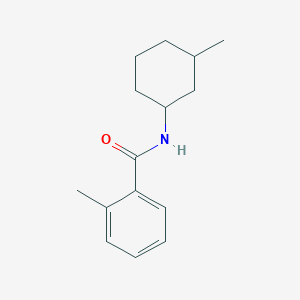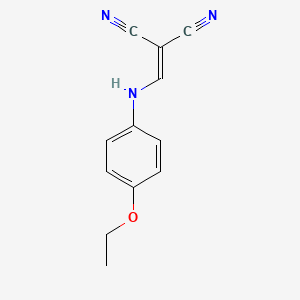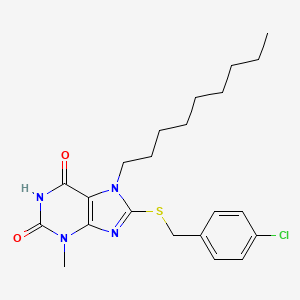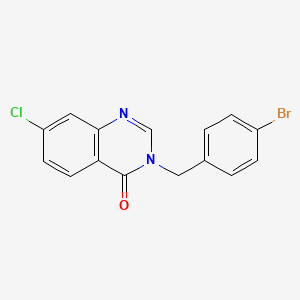
2-methyl-N-(3-methylcyclohexyl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-methyl-N-(3-methylcyclohexyl)benzamide is an organic compound with the molecular formula C15H21NO. It belongs to the class of benzamides, which are widely used in various fields such as pharmaceuticals, agriculture, and materials science. This compound is known for its unique chemical structure, which includes a benzamide core substituted with a methyl group and a cyclohexyl ring.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-N-(3-methylcyclohexyl)benzamide typically involves the condensation of 2-methylbenzoic acid with 3-methylcyclohexylamine. This reaction can be catalyzed by various agents, including Lewis acids or acidic ionic liquids. For example, a green and efficient method involves the use of diatomite earth immobilized with Lewis acidic ionic liquid under ultrasonic irradiation . This method offers high yields and is environmentally friendly.
Industrial Production Methods
In industrial settings, the production of benzamides often involves high-temperature reactions between carboxylic acids and amines. The process may include purification steps such as recrystallization or chromatography to ensure the purity of the final product .
化学反应分析
Types of Reactions
2-methyl-N-(3-methylcyclohexyl)benzamide can undergo various chemical reactions, including:
Reduction: Reduction reactions involve the addition of hydrogen atoms or the removal of oxygen atoms, commonly using reducing agents such as lithium aluminum hydride.
Substitution: In substitution reactions, one functional group in the molecule is replaced by another. Common reagents for these reactions include halogens and nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce amines or alcohols.
科学研究应用
2-methyl-N-(3-methylcyclohexyl)benzamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Benzamide derivatives are explored for their therapeutic potential in treating various diseases, including cancer and neurological disorders.
Industry: The compound is used in the production of materials such as polymers and resins.
作用机制
The mechanism of action of 2-methyl-N-(3-methylcyclohexyl)benzamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use .
相似化合物的比较
Similar Compounds
- 4-methyl-N-(3-methylcyclohexyl)benzamide
- N-(3-methylcyclohexyl)benzamide
- 2-methyl-N-(1-phenylethyl)benzamide
Uniqueness
2-methyl-N-(3-methylcyclohexyl)benzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it valuable for specific applications .
属性
CAS 编号 |
854633-05-9 |
|---|---|
分子式 |
C15H21NO |
分子量 |
231.33 g/mol |
IUPAC 名称 |
2-methyl-N-(3-methylcyclohexyl)benzamide |
InChI |
InChI=1S/C15H21NO/c1-11-6-5-8-13(10-11)16-15(17)14-9-4-3-7-12(14)2/h3-4,7,9,11,13H,5-6,8,10H2,1-2H3,(H,16,17) |
InChI 键 |
VRNVLOAFVPQDRX-UHFFFAOYSA-N |
规范 SMILES |
CC1CCCC(C1)NC(=O)C2=CC=CC=C2C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-methyl-N-[2,2,2-trichloro-1-(2,4,6-trichlorophenoxy)ethyl]benzamide](/img/structure/B11993879.png)
![2-{[5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-{(E)-[4-(trifluoromethyl)phenyl]methylidene}acetohydrazide](/img/structure/B11993886.png)
![2-{[2-(4-Bromophenyl)-2-oxoethyl]sulfanyl}-6-tert-butyl-4-phenylpyridine-3-carbonitrile](/img/structure/B11993887.png)





![Methyl 5-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylate](/img/structure/B11993929.png)
![3-(2-methoxy-1-naphthyl)-N'-[(E)-(2-methoxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B11993939.png)


![2-[(2-Chloro-1,1,2-trifluoroethyl)thio]aniline](/img/structure/B11993946.png)

